molecular formula C12H12Cl2N2O B1271468 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride CAS No. 849021-09-6

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride

Cat. No.: B1271468
CAS No.: 849021-09-6
M. Wt: 271.14 g/mol
InChI Key: RZATYTZYCPATNG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is an organic compound that belongs to the hydrazine derivative family It is a white or light yellow crystalline powder that dissolves well in water and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride typically involves the reaction of 4-chlorophenol with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

4-Chlorophenol+Phenylhydrazine4-(4-Chlorophenoxy)phenylhydrazine\text{4-Chlorophenol} + \text{Phenylhydrazine} \rightarrow \text{4-(4-Chlorophenoxy)phenylhydrazine} 4-Chlorophenol+Phenylhydrazine→4-(4-Chlorophenoxy)phenylhydrazine

The resulting product is then treated with hydrochloric acid to form the hydrochloride salt:

4-(4-Chlorophenoxy)phenylhydrazine+HCl4-(4-Chlorophenoxy)phenylhydrazine hydrochloride\text{4-(4-Chlorophenoxy)phenylhydrazine} + \text{HCl} \rightarrow \text{this compound} 4-(4-Chlorophenoxy)phenylhydrazine+HCl→4-(4-Chlorophenoxy)phenylhydrazine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Azobenzene derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Employed in biochemical assays to study enzyme kinetics and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of prostaglandin H synthase, leading to a reduction in the production of prostaglandins, which are involved in inflammation and pain signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylhydrazine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride
  • 4-(Trifluoromethyl)phenylhydrazine

Comparison

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is unique due to the presence of both a chlorophenoxy and a phenylhydrazine moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the presence of the chlorophenoxy group enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

[4-(4-chlorophenoxy)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O.ClH/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12;/h1-8,15H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZATYTZYCPATNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)OC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-09-6
Record name [4-(4-Chlorophenoxy)phenyl]hydrazine hydrochloride
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